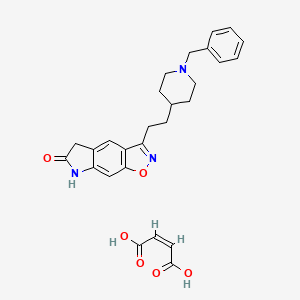

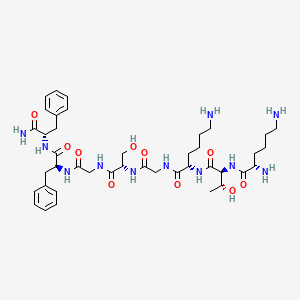

![molecular formula C34H28N2O7 B608124 (5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate CAS No. 1345445-57-9](/img/structure/B608124.png)

(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

IQ-R is a novel hypoxia-sensitive fluorescent probe that consists of an indolequinone unit coupled with a rhodol fluorophore . This compound is specifically designed to detect hypoxic conditions within cells, making it a valuable tool in biological and medical research. The fluorescence of IQ-R is quenched by the indolequinone unit under normal conditions but is restored under hypoxic conditions through enzymatic reduction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IQ-R involves the coupling of an indolequinone unit with a rhodol fluorophore. The reaction typically requires specific conditions to ensure the successful conjugation of these two units. The process involves the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods

While detailed industrial production methods for IQ-R are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to maintain consistency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

IQ-R undergoes several types of chemical reactions, primarily focusing on reduction and fluorescence activation under hypoxic conditions . The key reaction involves the enzymatic one-electron reduction of the indolequinone unit by NADPH: cytochrome P450 reductase, which restores the fluorescence of the rhodol unit .

Common Reagents and Conditions

The primary reagent involved in the activation of IQ-R is NADPH: cytochrome P450 reductase. This enzyme catalyzes the reduction of the indolequinone unit under hypoxic conditions, leading to the release of the non-conjugated free rhodol .

Major Products Formed

The major product formed from the reduction of IQ-R is the non-conjugated free rhodol, which exhibits robust fluorescence under hypoxic conditions .

Scientific Research Applications

IQ-R has a wide range of scientific research applications, particularly in the fields of biology, medicine, and chemistry . Some of its key applications include:

Bioimaging: IQ-R is used for cellular bioimaging to visualize hypoxic cancer cells.

Disease Research: IQ-R is employed in the study of diseases characterized by hypoxia, such as malignant solid tumors, inflammatory diseases, and cardiac ischemia.

Pharmacology: The compound is used in pharmacological research to develop and test new drugs targeting hypoxic conditions within the body.

Mechanism of Action

The mechanism of action of IQ-R involves its activation and reduction by endogenous reductase enzymes under hypoxic conditions . The indolequinone unit in IQ-R is reduced by NADPH: cytochrome P450 reductase, leading to the release of the non-conjugated free rhodol, which fluoresces. This process allows for the visualization of hypoxic cells, making IQ-R a powerful tool for detecting and studying hypoxia .

Comparison with Similar Compounds

IQ-R is unique in its design and functionality compared to other hypoxia-sensitive fluorescent probes . Some similar compounds include:

Indolequinone-based Probes: These probes also utilize the indolequinone unit for hypoxia detection but may differ in their fluorophore components and overall sensitivity.

Rhodol-based Probes: These probes use rhodol fluorophores for fluorescence but may not have the same hypoxia-sensitive properties as IQ-R.

IQ-R stands out due to its specific combination of an indolequinone unit and a rhodol fluorophore, providing enhanced sensitivity and specificity for hypoxia detection .

Properties

IUPAC Name |

(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N2O7/c1-18-25(31-32(36(18)4)26(38)16-29(41-5)33(31)39)17-42-34(40)22-9-7-6-8-21(22)30-23-12-10-19(35(2)3)14-27(23)43-28-15-20(37)11-13-24(28)30/h6-16H,17H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVOZQBGUYUYJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C3=CC=CC=C3C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

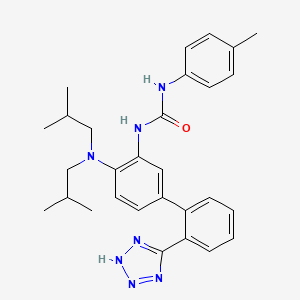

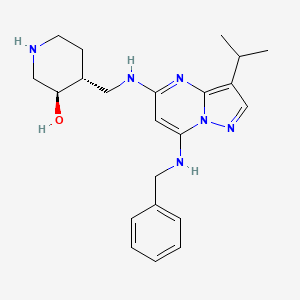

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride](/img/structure/B608047.png)